3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride
Overview
Description
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride, also known as Fentanyl, is a synthetic opioid analgesic used for pain management. It is a potent drug that is 50-100 times stronger than morphine. Fentanyl has been used in medical settings for many years, but it has also been associated with a growing number of overdose deaths in recent years.
Mechanism Of Action
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for pain perception and emotional responses. 3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride also activates the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which further reduces pain perception.
Biochemical And Physiological Effects
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride has a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. The analgesic effects of fentanyl are mediated through the activation of mu-opioid receptors, while the sedative effects are due to the activation of GABA receptors. Respiratory depression is a common side effect of fentanyl use and can lead to respiratory failure in some cases. Nausea is another common side effect of fentanyl use and is thought to be due to the activation of the chemoreceptor trigger zone in the brainstem.
Advantages And Limitations For Lab Experiments
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride has several advantages for use in laboratory experiments, including its high potency and selectivity for mu-opioid receptors. However, fentanyl also has several limitations, including the potential for respiratory depression and the development of tolerance and dependence with prolonged use.
Future Directions
Future research on fentanyl is focused on developing new opioid analgesics with improved safety and efficacy profiles. This includes the development of drugs that selectively target specific opioid receptors, as well as the development of drugs that have reduced potential for respiratory depression and addiction. Other areas of research include the use of fentanyl in combination with other drugs, such as non-opioid analgesics, to improve pain management and reduce side effects. Finally, research is also focused on understanding the mechanisms of opioid receptor activation and the development of new drugs that target these mechanisms.
Synthesis Methods
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride is synthesized through a multistep process that involves the reaction of N-phenethyl-4-piperidone with aniline, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with propionyl chloride to produce 3-[(1-methyl-2-phenylethyl)amino]-1-(2-phenylethyl)-1-propanone, which is then converted to fentanyl through a final reaction with methyl magnesium bromide and hydrochloric acid.
Scientific Research Applications
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride has been extensively studied for its analgesic properties, and it has been used in both clinical and laboratory settings. In clinical settings, fentanyl is used to manage pain in patients undergoing surgery or suffering from chronic pain conditions. In laboratory settings, fentanyl is used to study the mechanisms of opioid receptor activation and to develop new opioid analgesics.
properties
IUPAC Name |
3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPNNYLJGSMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937202 | |
Record name | 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |
CAS RN |
16648-69-4 | |
Record name | 1-Propanone, 3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16648-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyfedrine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016648694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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